(2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
Description
The compound "(2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide" belongs to the chromene-3-carboxamide family, characterized by a fused benzopyran core with an imino group at position 2 and a carboxamide substituent at position 3. The pyridin-2-yl group at the carboxamide terminus introduces hydrogen-bonding capabilities, which may influence receptor binding .
Properties
IUPAC Name |
2-(4-chloro-2-methylphenyl)imino-8-methoxy-N-pyridin-2-ylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-14-12-16(24)9-10-18(14)26-23-17(22(28)27-20-8-3-4-11-25-20)13-15-6-5-7-19(29-2)21(15)30-23/h3-13H,1-2H3,(H,25,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMZXEHIRWDOGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, with the molecular formula C23H18ClN3O3 and a molecular weight of 419.87, belongs to the class of chromene derivatives. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry.
- IUPAC Name : 2-(4-chloro-2-methylphenyl)imino-8-methoxy-N-pyridin-2-ylchromene-3-carboxamide
- Molecular Formula : C23H18ClN3O3
- Molecular Weight : 419.87
- Purity : Typically ≥ 95% .
Biological Activity Overview
Recent studies have highlighted the biological potential of chromene derivatives, including the compound . These compounds are primarily recognized for their anticancer, antibacterial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on similar compounds revealed IC50 values ranging from 0.39 to 4.85 μM against HeLa and HepG2 cancer cell lines, suggesting potent anticancer activity comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity Comparison
Antibacterial Activity
Chromene derivatives have also shown promising antibacterial properties. A study focusing on the synthesis of similar compounds indicated that they effectively inhibited the growth of various bacterial strains, although specific data on this compound's antibacterial efficacy is limited.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit crucial enzymes involved in cancer cell proliferation.
- DNA Interaction : Some chromene derivatives interact with DNA, leading to apoptosis in cancer cells.
- Cell Cycle Arrest : These compounds can induce cell cycle arrest at various phases, further contributing to their anticancer effects .
Case Studies
- Study on Coumarin Derivatives : A series of coumarin derivatives were synthesized and evaluated for their biological activities. The findings suggested that structural modifications significantly influenced their anticancer potency, indicating a potential pathway for optimizing (2Z)-2... for enhanced efficacy .
- Molecular Docking Studies : Molecular docking studies have been conducted on similar chromene compounds, revealing their binding affinity to key targets involved in cancer progression, such as CK2 enzyme .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the chromene core, imino group, and carboxamide terminus, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:
Table 1: Comparison of Key Structural and Functional Features
Key Observations:
The pyridin-2-yl carboxamide group introduces a basic nitrogen atom, which could facilitate hydrogen bonding with biological targets, unlike the acetyl group in or thiazolyl in .
Synthetic Versatility :
- Compound 15 () shares the 8-methoxy chromene core with the target compound but lacks the pyridin-2-yl group. Its utility as a precursor for fused heterocycles (e.g., pyrimidines, pyridines) suggests similar synthetic pathways for the target compound .
Methodological Considerations in Similarity Analysis :
- Structural similarity metrics (e.g., Tanimoto coefficient) may classify these compounds as analogs due to shared chromene cores. However, differences in substituents significantly alter electronic profiles and bioactivity, underscoring the need for multi-parameter similarity assessments .
Research Findings and Implications
- Antimicrobial Potential: Chromene derivatives with halogenated aryl groups (e.g., 4-Cl, CF₃) exhibit enhanced antimicrobial activity compared to non-halogenated analogs, likely due to increased membrane interaction .
- Fluorescence Applications : The acetylated derivative () demonstrates utility as a fluorescent probe, suggesting that the target compound’s pyridin-2-yl group could be modified for optical applications.
- Metabolic Stability : The CF₃ group in improves resistance to oxidative metabolism, a feature that could guide optimization of the target compound’s pharmacokinetic profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
